molecular formula C15H14N2O6 B2657866 N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(furan-3-yl)-2-hydroxyethyl)oxalamide CAS No. 1396857-40-1

N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(furan-3-yl)-2-hydroxyethyl)oxalamide

Cat. No.: B2657866
CAS No.: 1396857-40-1
M. Wt: 318.285
InChI Key: XRNRPEYBQIQRNW-UHFFFAOYSA-N
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Description

N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(furan-3-yl)-2-hydroxyethyl)oxalamide is a complex organic compound characterized by the presence of both benzo[d][1,3]dioxole and furan moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(furan-3-yl)-2-hydroxyethyl)oxalamide typically involves a multi-step process. One common method includes the following steps:

    Formation of the benzo[d][1,3]dioxole moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde.

    Synthesis of the furan-3-yl moiety: This involves the cyclization of appropriate precursors under acidic or basic conditions.

    Coupling of the two moieties: The benzo[d][1,3]dioxole and furan-3-yl moieties are coupled using oxalyl chloride in the presence of a base such as triethylamine to form the oxalamide linkage.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(furan-3-yl)-2-hydroxyethyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones under mild conditions.

    Reduction: The oxalamide linkage can be reduced to form amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Electrophilic reagents such as bromine or nitric acid can be used under controlled conditions.

Major Products Formed

    Oxidation: Formation of furanones and other oxygenated derivatives.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(furan-3-yl)-2-hydroxyethyl)oxalamide has several applications in scientific research:

Mechanism of Action

The mechanism by which N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(furan-3-yl)-2-hydroxyethyl)oxalamide exerts its effects involves its interaction with specific molecular targets. For instance, in anticancer research, it has been shown to induce apoptosis in cancer cells by disrupting microtubule dynamics . This disruption leads to cell cycle arrest and subsequent cell death.

Comparison with Similar Compounds

Similar Compounds

  • N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-hydroxyethyl)oxalamide
  • N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(thiophen-3-yl)-2-hydroxyethyl)oxalamide

Uniqueness

N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(furan-3-yl)-2-hydroxyethyl)oxalamide is unique due to the presence of both benzo[d][1,3]dioxole and furan moieties, which confer distinct electronic and steric properties. These properties can influence its reactivity and interaction with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

N'-(1,3-benzodioxol-5-yl)-N-[2-(furan-3-yl)-2-hydroxyethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O6/c18-11(9-3-4-21-7-9)6-16-14(19)15(20)17-10-1-2-12-13(5-10)23-8-22-12/h1-5,7,11,18H,6,8H2,(H,16,19)(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRNRPEYBQIQRNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)C(=O)NCC(C3=COC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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